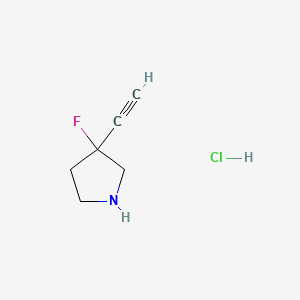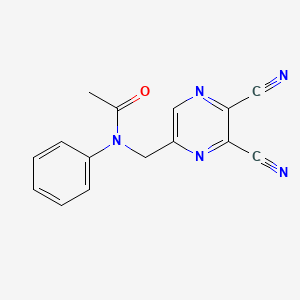
5'-Adenylic acid, N-(4-aminobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Adenylic acid, N-(4-aminobutyl)- is a derivative of adenosine monophosphate, a nucleotide that plays a crucial role in various cellular processes. This compound is characterized by the addition of a 4-aminobutyl group to the adenylic acid structure, which can significantly alter its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, N-(4-aminobutyl)- typically involves the modification of adenosine monophosphate. One common method is the nucleophilic substitution reaction where the 4-aminobutyl group is introduced to the adenylic acid. This reaction often requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Adenylic acid, N-(4-aminobutyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds.
Applications De Recherche Scientifique
5’-Adenylic acid, N-(4-aminobutyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism by which 5’-Adenylic acid, N-(4-aminobutyl)- exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The 4-aminobutyl group may enhance its binding affinity or alter its metabolic stability, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine monophosphate: The parent compound, which lacks the 4-aminobutyl group.
Inosine monophosphate: Another nucleotide with different functional groups.
Guanosine monophosphate: A nucleotide with a guanine base instead of adenine.
Uniqueness
5’-Adenylic acid, N-(4-aminobutyl)- is unique due to the presence of the 4-aminobutyl group, which can significantly alter its chemical and biological properties compared to other nucleotides
Propriétés
| 78261-65-1 | |
Formule moléculaire |
C14H23N6O7P |
Poids moléculaire |
418.34 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-(4-aminobutylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H23N6O7P/c15-3-1-2-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(22)10(21)8(27-14)5-26-28(23,24)25/h6-8,10-11,14,21-22H,1-5,15H2,(H,16,17,18)(H2,23,24,25)/t8-,10-,11-,14-/m1/s1 |
Clé InChI |
SNUAPXPJVSPGRN-IDTAVKCVSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCN |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


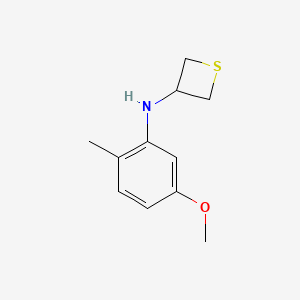


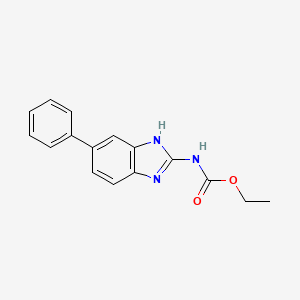

![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
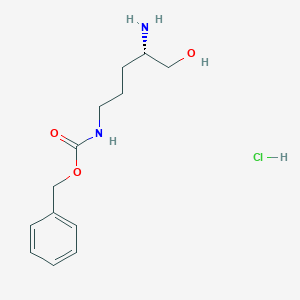
![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)

